![molecular formula C11H10N6O B11052446 5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole](/img/no-structure.png)
5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole moieties. These structures are known for their significant roles in medicinal chemistry and drug design due to their biological activities and ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole typically involves the formation of the pyrazole ring followed by the introduction of the tetrazole moiety. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring. This is followed by the reaction with an azide to introduce the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole involves its interaction with specific molecular targets. The pyrazole and tetrazole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the pyrazole moiety and exhibits similar biological activities.
1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds also feature the pyrazole ring and are studied for their cytotoxic properties.
Uniqueness
5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole is unique due to the presence of both pyrazole and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C11H10N6O |
---|---|
Molekulargewicht |
242.24 g/mol |
IUPAC-Name |
5-(4-methoxy-3-pyrazol-1-ylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C11H10N6O/c1-18-10-4-3-8(11-13-15-16-14-11)7-9(10)17-6-2-5-12-17/h2-7H,1H3,(H,13,14,15,16) |
InChI-Schlüssel |
FMNNGONMMBBABB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NNN=N2)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.